molecular formula C12H16N2 B8424820 3-(3-Pyridinyl)-6-azabicyclo[3.2.1]octane

3-(3-Pyridinyl)-6-azabicyclo[3.2.1]octane

Cat. No. B8424820
M. Wt: 188.27 g/mol
InChI Key: AZMBISNQMRSPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Pyridinyl)-6-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Pyridinyl)-6-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Pyridinyl)-6-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Pyridinyl)-6-azabicyclo[3.2.1]octane

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-pyridin-3-yl-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H16N2/c1-2-10(8-13-3-1)11-4-9-5-12(6-11)14-7-9/h1-3,8-9,11-12,14H,4-7H2

InChI Key

AZMBISNQMRSPKW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CC1C3=CN=CC=C3)NC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of a mixture of t-butyl 3-(3-pyridinyl)-6-azabicyclo[3.2.1]oct-2-ene-6-carboxylate and t-butyl 3-(3-pyridinyl)-6-azabicyclo[3.2.1]oct-3-ene-6-carboxylate (150 mg) in methanol (5 ml) was added catalytic 10% Pd/C and the mixture was subjected to hydrogenolysis (45 psi) for 48 h. The reaction was filtered through Celite and concentrated by rotary evaporation, and then the residue was taken up in dichloromethane (1 ml) and treated with trifluoroacetic acid (2 ml). After 3 h, the mixture was concentrated to dryness by rotary evaporation, partitioned between water and dichloromethane, and the organic layer discarded. The aqueous layer was made basic with sodium hydroxide and extracted with dichloromethane. After drying over sodium sulfate, the filtered solution was concentrated to dryness by rotary evaporation and the residue purified by column chromatography, using a methanol/dichloromethane gradient (0-10% methanol with 1% ammonium hydroxide) as eluent. The product fractions were pooled and concentrated to give the desired product (20 mg). It was then re-chromatographed (same conditions) to give the free base (10 mg) as a brown oil.
Name
t-butyl 3-(3-pyridinyl)-6-azabicyclo[3.2.1]oct-2-ene-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
t-butyl 3-(3-pyridinyl)-6-azabicyclo[3.2.1]oct-3-ene-6-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.